2-(5-Bromo-2-thienyl)imidazo[1,2-a]pyridine
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Overview
Description
2-(5-bromothiophen-2-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that features a fused imidazo[1,2-a]pyridine ring system with a bromothiophene substituent
Preparation Methods
The synthesis of 2-(5-bromothiophen-2-yl)imidazo[1,2-a]pyridine typically involves multi-step reactions. One common method starts with the bromination of thiophene to obtain 5-bromothiophene. This intermediate is then subjected to cyclization reactions with imidazo[1,2-a]pyridine precursors under specific conditions to yield the target compound . Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
2-(5-bromothiophen-2-yl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(5-bromothiophen-2-yl)imidazo[1,2-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug development, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-(5-bromothiophen-2-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds to 2-(5-bromothiophen-2-yl)imidazo[1,2-a]pyridine include other imidazo[1,2-a]pyridine derivatives and bromothiophene-containing compounds. These compounds share structural similarities but may differ in their electronic properties and biological activities. For example, 2-acetyl-5-bromothiophene is another bromothiophene derivative used in similar applications but with different reactivity and properties .
Properties
Molecular Formula |
C11H7BrN2S |
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Molecular Weight |
279.16 g/mol |
IUPAC Name |
2-(5-bromothiophen-2-yl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C11H7BrN2S/c12-10-5-4-9(15-10)8-7-14-6-2-1-3-11(14)13-8/h1-7H |
InChI Key |
PCLHOEDIIPVWHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C3=CC=C(S3)Br |
Origin of Product |
United States |
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